Elsulfavirine

Catalog No.
S527018
CAS No.
868046-19-9
M.F
C24H17BrCl2FN3O5S
M. Wt
629.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elsulfavirine

CAS Number

868046-19-9

Product Name

Elsulfavirine

IUPAC Name

N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide

Molecular Formula

C24H17BrCl2FN3O5S

Molecular Weight

629.3 g/mol

InChI

InChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32)

InChI Key

ULTDEARCBRNRGR-UHFFFAOYSA-N

SMILES

CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl

Solubility

Soluble in DMSO

Synonyms

Elsulfavirine

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl

Description

The exact mass of the compound Elsulfavirine is 626.9433 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Long-Acting Injectable Formulations

Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences and Virology .

Summary of the Application: Long-acting injectable formulations of Elsulfavirine and its active metabolite, VM-1500A, are currently under investigation . These formulations aim to provide a more convenient and potentially more effective method of drug delivery .

Methods of Application or Experimental Procedures: The long-acting injectable formulations are administered via injection. The specific dosage and frequency of administration are currently being investigated in clinical trials .

Results or Outcomes: The aim is to develop a formulation that maintains effective drug levels in the body for an extended period, reducing the frequency of administration and potentially improving patient adherence .

COVID-19 Treatment

Specific Scientific Field: This application is in the field of Virology and Infectious Diseases .

Summary of the Application: Elsulfavirine is currently being investigated by Roche for the treatment of COVID-19 . This is a new potential application of the drug, which was originally developed for the treatment of HIV .

Methods of Application or Experimental Procedures: The specific methods of application for this potential use are currently being investigated in Phase II clinical trials .

Results or Outcomes: The aim is to determine whether Elsulfavirine can be effective in treating COVID-19, a viral disease caused by the SARS-CoV-2 virus .

Elsulfavirine, also known by its trade name Elpida and the identifier VM 1500, is a novel compound developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and functions by inhibiting the reverse transcriptase enzyme, which is critical for viral replication. This compound was developed by the Russian biopharmaceutical company Viriom and received approval for use in Russia in June 2017. It is typically administered in combination with other antiretroviral medications, such as lamivudine and tenofovir, to enhance therapeutic efficacy against HIV-1 .

Chemically, elsulfavirine is characterized by its complex structure, which includes multiple functional groups that contribute to its pharmacological properties. The molecular formula of elsulfavirine is C24H17BrCl2FN3O5S, with a molar mass of approximately 629.28 g/mol . The compound features a bromodiphenyl ether backbone, which is significant for its biological activity .

To construct its complex molecular framework. While detailed synthetic routes are proprietary and not fully disclosed in public literature, general methodologies include:

  • Formation of the Bromodiphenyl Ether Backbone: This involves coupling reactions that link two phenyl rings via an ether bond.
  • Introduction of Functional Groups: Various substituents such as bromine, chlorine, and fluorine are introduced through halogenation reactions.
  • Amide Bond Formation: The final steps involve forming amide bonds that connect sulfonamide moieties to the aromatic framework.

Elsulfavirine exhibits potent antiviral activity against HIV-1 due to its mechanism of action as a non-nucleoside reverse transcriptase inhibitor. By binding to the reverse transcriptase enzyme, it prevents the transcription of viral RNA into DNA, thereby halting viral replication . In vitro studies have demonstrated that elsulfavirine maintains efficacy against various HIV-1 strains, including those resistant to other NNRTIs .

Additionally, ongoing research is exploring the potential of elsulfavirine beyond HIV treatment; it is currently being investigated for possible applications in treating COVID-19 and other viral infections .

Elsulfavirine's primary application lies in its use as an antiretroviral medication for treating HIV-1 infections. Its unique pharmacokinetic profile allows it to be part of long-term treatment regimens alongside other antiretrovirals. Additionally, research is underway to explore its efficacy in treating other viral diseases, including COVID-19 .

Elsulfavirine shares structural similarities with several other compounds used in HIV treatment. Notable similar compounds include:

Comparison Table

CompoundClassUnique FeaturesSide Effects
ElsulfavirineNNRTILong half-life; prodrug mechanismGenerally well-tolerated
EfavirenzNNRTIEffective against resistant strainsNeuropsychiatric effects
RilpivirineNNRTIOnce-daily dosing; fewer drug interactionsModerate risk of resistance
NevirapineNNRTIEarly use; extensive clinical experienceHigher hepatotoxicity risk

Elsulfavirine stands out due to its unique pharmacokinetic properties that allow for less frequent dosing and improved patient adherence compared to some traditional antiretroviral therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

626.94334 g/mol

Monoisotopic Mass

626.94334 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZC4CGO0RUG

Other CAS

868046-19-9

Dates

Modify: 2024-04-14

Explore Compound Types